molecular formula C26H23N5O3 B11331765 N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B11331765
M. Wt: 453.5 g/mol
InChI Key: LRPRQYKUMNQJKJ-UHFFFAOYSA-N
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Description

N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzodioxole ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the carboxamide group separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or pyrimidine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and pyrimidine-based molecules, such as:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

What sets N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE apart from similar compounds is its unique combination of a benzodioxole ring and a pyrimidine-based structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C26H23N5O3/c1-16-3-6-19(7-4-16)29-24-14-25(28-17(2)27-24)30-20-8-10-21(11-9-20)31-26(32)18-5-12-22-23(13-18)34-15-33-22/h3-14H,15H2,1-2H3,(H,31,32)(H2,27,28,29,30)

InChI Key

LRPRQYKUMNQJKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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